molecular formula C20H16N2O3 B14441668 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile CAS No. 79039-09-1

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile

Cat. No.: B14441668
CAS No.: 79039-09-1
M. Wt: 332.4 g/mol
InChI Key: ABKGIBGQBAKROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the methoxymethyl group. The phenyl ring is then functionalized with an ethynyl group, and finally, the benzonitrile moiety is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile
  • 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzamide

Uniqueness

What sets 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

79039-09-1

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C20H16N2O3/c1-24-14-19-13-22(20(23)25-19)18-9-7-15(8-10-18)5-6-16-3-2-4-17(11-16)12-21/h2-4,7-11,19H,13-14H2,1H3

InChI Key

ABKGIBGQBAKROB-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.